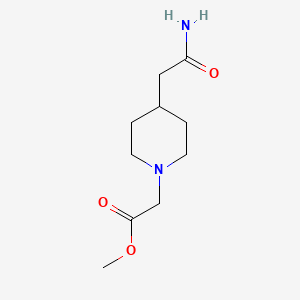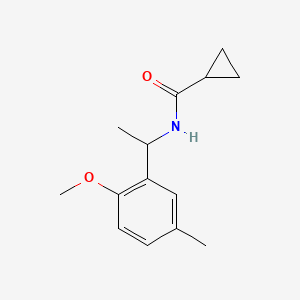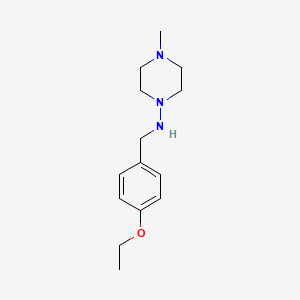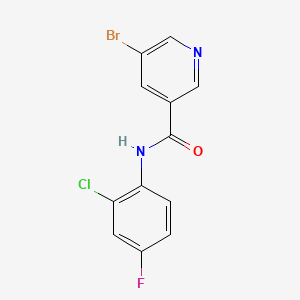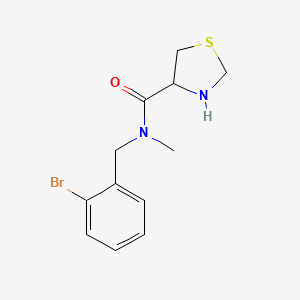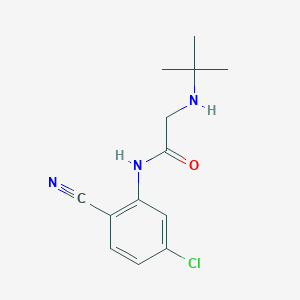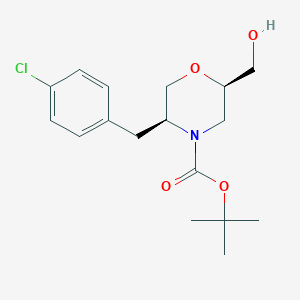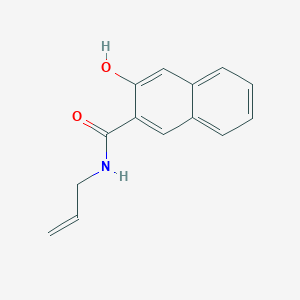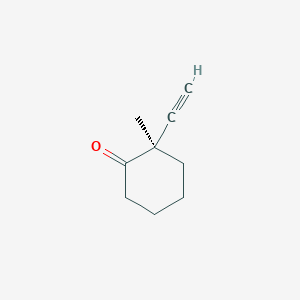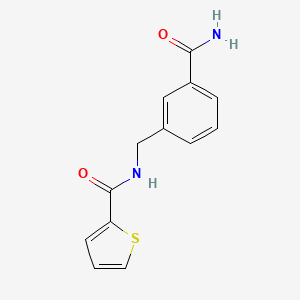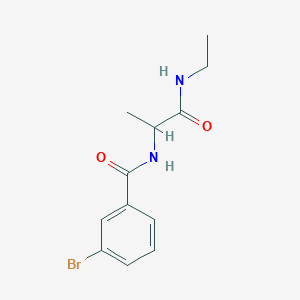
3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and an ethylamino group attached to the carbonyl carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with N-ethyl-2-amino-propanamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethylamino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. The reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Oxidation Reactions: Potassium permanganate or chromium trioxide are used as oxidizing agents. The reactions are typically carried out in acidic or neutral conditions.
Major Products Formed
Substitution Reactions: Products include 3-hydroxy-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide, 3-amino-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide, and 3-mercapto-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide.
Reduction Reactions: The major product is 3-Bromo-N-(1-(ethylamino)-1-hydroxypropan-2-yl)benzamide.
Oxidation Reactions: The major product is 3-Bromo-N-(1-(nitroamino)-1-oxopropan-2-yl)benzamide.
Applications De Recherche Scientifique
3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also be used as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. It may also serve as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play key roles in its binding to target proteins or enzymes. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the protein structure. The ethylamino group may also participate in hydrogen bonding and electrostatic interactions with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-N,N-dimethylbenzamide: Similar structure but with two methyl groups instead of the ethylamino group.
3-Bromo-N-ethylbenzamide: Similar structure but without the oxopropan-2-yl group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of the benzamide group.
Uniqueness
3-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)benzamide is unique due to the presence of the ethylamino group and the oxopropan-2-yl moiety, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H15BrN2O2 |
|---|---|
Poids moléculaire |
299.16 g/mol |
Nom IUPAC |
3-bromo-N-[1-(ethylamino)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C12H15BrN2O2/c1-3-14-11(16)8(2)15-12(17)9-5-4-6-10(13)7-9/h4-8H,3H2,1-2H3,(H,14,16)(H,15,17) |
Clé InChI |
CJSAIEQGFVKBRM-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C(C)NC(=O)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(19S)-19-hydroxy-19-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B14904857.png)
![N-(4-chlorobenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B14904863.png)
